B1193433 PLX2853

PLX2853

货号: B1193433
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PLX2853 is an orally bioavailable inhibitor of the bromodomain-containing protein 4 (BRD4), with potential antineoplastic activity. Upon oral administration, the BRD4 inhibitor this compound binds to the acetylated lysine recognition motifs in the bromodomains of the BRD4 protein, thereby preventing the binding of BRD4 to acetylated lysines on histones. This disrupts chromatin remodeling and dyregulates gene expression. This may lead to the downregulation of the expression of certain growth-promoting genes, which may induce apoptosis and inhibit the proliferation of BRD4-overexpressing tumor cells.

科学研究应用

Phase 1b Study in Hematological Malignancies

A Phase 1b study investigated PLX2853's safety and efficacy in patients with relapsed or refractory acute myeloid leukemia (AML) or high-risk myelodysplastic syndromes (MDS). The study demonstrated broad anti-leukemic activity both as a monotherapy and in combination with other agents. Key findings include:

  • Dosing Regimen : this compound was administered daily for 21-day cycles.
  • Pharmacokinetics : High peak plasma concentrations were observed, with a short terminal half-life of less than three hours, allowing for transient target engagement followed by recovery time after dosing .
  • Safety Profile : No dose-limiting toxicities (DLTs) were reported during initial cohorts, indicating a favorable safety profile .

Phase 2a Study in Gynecological Cancers

A multicenter, open-label Phase 2a study evaluated this compound as a monotherapy in advanced gynecological malignancies with known ARID1A mutations. The study also explored its combination with carboplatin for platinum-resistant epithelial ovarian cancer (EOC). Key results include:

  • Monotherapy Outcomes : Among 14 evaluable patients, one (7.1%) achieved a partial response (PR), while five (35.7%) had stable disease (SD) .
  • Combination Therapy Outcomes : In the combination arm, one patient (5%) achieved PR, nine patients (45%) had SD, and ten patients (50%) had progressive disease .
  • Safety and Feasibility : The study confirmed the safety profile of this compound and demonstrated feasibility for combination therapy with carboplatin, although it did not meet the prespecified response criteria .

Pharmacokinetics and Mechanism of Action

This compound's pharmacokinetic profile suggests rapid absorption and elimination, which may enhance tolerability by minimizing prolonged exposure to the drug. Its mechanism involves the inhibition of BET proteins that regulate genes critical for cancer cell survival and proliferation:

  • Target Engagement : The transient engagement allows for recovery periods that could reduce side effects associated with continuous dosing.
  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by increasing levels of pro-apoptotic proteins like BIM .

Combination Therapies

Recent research indicates that combining this compound with other therapeutic agents may enhance its anticancer effects:

  • With Carboplatin : The combination aims to overcome platinum resistance in ovarian cancer.
  • With Olaparib : A study is underway to evaluate the synergy between this compound and olaparib in metastatic castration-resistant prostate cancer (mCRPC) .
  • With Venetoclax : Preliminary data suggest that combining this compound with venetoclax can induce apoptosis in MYC-driven cancers .

Data Summary Table

Study PhaseIndicationPrimary ObjectiveKey Findings
Phase 1bRelapsed AML / High-risk MDSSafety and efficacyNo DLTs observed; broad anti-leukemic activity
Phase 2aAdvanced Gynecological MalignanciesEfficacy of monotherapy7.1% PR; safety confirmed
CombinationPlatinum-resistant EOCEfficacy of combination therapyFeasibility demonstrated; ongoing evaluation

常见问题

Basic Research Questions

Q. What is the molecular mechanism of PLX2853 in targeting ARID1A-deficient cancers, and how does this inform preclinical study design?

this compound is a bromodomain and extra-terminal (BET) inhibitor that disrupts chromatin remodeling by blocking BET protein binding to acetylated lysine residues. In ARID1A-deficient cancers, synthetic lethality occurs due to the reliance of these tumors on compensatory epigenetic regulators like BET proteins. Preclinical studies should incorporate ARID1A-mutated cell lines and xenograft models to validate target engagement via assays measuring MYC or IL-23R/IL-17 axis suppression. Dose-response experiments should assess pharmacodynamic markers (e.g., c-MYC downregulation) and correlate with tumor growth inhibition .

Q. What preclinical models have been used to evaluate this compound’s efficacy, and what key outcome measures are prioritized?

In B6D2F1 mouse models of acute graft-versus-host disease (GVHD), this compound’s efficacy was evaluated using:

  • Survival curves (Kaplan-Meier analysis)
  • Clinical scoring systems for disease severity (e.g., weight loss, posture, activity)
  • Histopathological grading of target organs (e.g., liver, intestine)
  • Biomarker analysis : Ki-67 (proliferation), Lgr5+ cells (intestinal stem cell regeneration) These models emphasize the importance of multi-parametric assessment to capture both immunological and tissue-repair mechanisms .

Q. What are the current clinical trial phases for this compound, and which cancer types are under investigation?

this compound has been evaluated in:

  • Phase I trials for acute myeloid leukemia (AML), high-risk myelodysplastic syndrome (MDS), and advanced solid tumors (NCT03297424) .
  • Phase I/II trials for ARID1A-mutated gynecological malignancies (e.g., ovarian, fallopian tube cancers) and platinum-resistant epithelial ovarian cancer (combined with carboplatin) . Disease focus includes ARID1A-altered cancers, diffuse large B-cell lymphoma, and follicular lymphoma .

Advanced Research Questions

Q. How can researchers address contradictory efficacy data from this compound clinical trials (e.g., low objective response rates)?

In a Phase IIa trial, this compound monotherapy showed a 7.1% partial response rate in ARID1A-mutated gynecological cancers, while 57.1% of patients experienced disease progression . To reconcile such

  • Conduct subgroup analyses stratifying by ARID1A mutation type (truncating vs. missense).
  • Validate pharmacodynamic endpoints (e.g., BET target suppression) to confirm biological activity despite clinical non-response.
  • Explore combination strategies with agents targeting parallel pathways (e.g., PARP inhibitors in homologous recombination-deficient tumors) .

Q. What methodological considerations are critical when designing combination therapies involving this compound and chemotherapeutic agents?

Key considerations for this compound/carboplatin combination trials include:

  • Dose escalation schemes : Prioritize staggered dosing to mitigate overlapping toxicities (e.g., myelosuppression).
  • Pharmacokinetic (PK) interactions : Monitor CYP3A4/2C8 inhibitor co-administration, as this compound is metabolized via these pathways.
  • Response criteria : Use composite endpoints (e.g., progression-free survival, CA-125 changes) to capture delayed responses in platinum-resistant ovarian cancer .

Q. How does the synthetic lethality approach with BET inhibitors inform target selection in ARID1A-mutated cancers?

Synthetic lethality arises when ARID1A loss creates dependency on BET-mediated transcription. Researchers should:

  • Validate ARID1A deficiency using immunohistochemistry (IHC) or next-generation sequencing (NGS).
  • Screen for co-occurring mutations (e.g., PIK3CA) that may modulate BET inhibitor sensitivity.
  • Use isogenic cell line models (ARID1A-wildtype vs. knockout) to confirm mechanistic specificity. Preclinical data suggest combining this compound with AURKA inhibitors enhances synthetic lethality in ARID1A-deficient tumors .

Q. Methodological Guidelines

  • Biomarker Integration : Prioritize ARID1A status and MYC expression as stratification markers in trial designs .
  • Data Contradiction Analysis : Apply adaptive trial designs (e.g., basket trials) to evaluate this compound across molecularly defined subgroups .
  • Preclinical Rigor : Use orthotopic tumor models and longitudinal biomarker sampling to capture spatial and temporal heterogeneity .

属性

IUPAC 名称

N/A

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

PLX2853;  PLX-2853;  PLX 2853; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。